4-Bromo-5-chloro-1-methyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-chloro-1-methylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2/c1-8-2-7-3(5)4(8)6/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMNUPRKHYNSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864014-40-3 | |
| Record name | 4-bromo-5-chloro-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5 Chloro 1 Methyl 1h Imidazole
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring
The imidazole ring is an electron-rich aromatic system, generally susceptible to electrophilic attack. However, the presence of two deactivating halogen substituents in 4-Bromo-5-chloro-1-methyl-1H-imidazole significantly reduces the electron density of the ring, making electrophilic substitution challenging. Conversely, these electron-withdrawing halogens, combined with the inherent electronic structure of the imidazole ring, make the compound a suitable candidate for nucleophilic substitution, particularly at the halogenated positions.
The primary sites for substitution reactions on the this compound ring are the carbon atoms bearing the halogen atoms. The relative reactivity of the C-Br versus the C-Cl bond is a key factor in determining the outcome of substitution and coupling reactions. Generally, the C-Br bond is weaker and more polarizable than the C-Cl bond, making the bromine atom a better leaving group.
In nucleophilic aromatic substitution (SNAr) reactions, the bromine at the C-4 position is typically more susceptible to displacement by nucleophiles than the chlorine at the C-5 position. smolecule.com This regioselectivity is attributed to the greater lability of the C-Br bond. Various nucleophiles can be employed to displace the bromide, allowing for the synthesis of more complex imidazole derivatives. smolecule.com
In the context of metal-catalyzed reactions, the difference in reactivity is even more pronounced. The oxidative addition of a palladium(0) catalyst to the C-Br bond is significantly faster than to the C-Cl bond. This differential reactivity allows for selective functionalization at the C-4 position while leaving the C-5 chloro substituent intact, providing a handle for subsequent transformations.
The presence of a methyl group on the N-1 nitrogen atom has a significant electronic and steric influence on the reactivity of the imidazole ring. Electronically, the methyl group is a weak electron-donating group, which slightly increases the electron density of the ring compared to an N-H imidazole. This can subtly influence the rates of both electrophilic and nucleophilic reactions.
Crucially, the N-methyl group prevents deprotonation at the N-1 position, which simplifies the reaction conditions by eliminating the formation of anionic imidazole species in the presence of a base. nih.gov In reactions involving unprotected haloimidazoles, the acidic N-H proton can interfere with catalysts or bases, leading to side reactions or requiring specific protecting group strategies. nih.gov The N-methylation of 4-Bromo-5-chloro-1H-imidazole thus provides a more defined and predictable substrate for many transformations, particularly metal-catalyzed cross-coupling reactions. acs.org Furthermore, the N-methyl group influences the regioselectivity of certain reactions by sterically hindering the adjacent C-2 and C-5 positions, although this effect is generally less pronounced than electronic factors.
Cross-Coupling Reactions Involving Haloimidazoles
Haloimidazoles, including this compound, are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized imidazole derivatives. nih.govresearchgate.net The differential reactivity of the C-Br and C-Cl bonds is often exploited to achieve selective and sequential couplings.
Suzuki-Miyaura Coupling: This reaction is one of the most widely used methods for forming C-C bonds, coupling an organoboron reagent with an organic halide. yonedalabs.comfishersci.co.uk Haloimidazoles readily participate in Suzuki-Miyaura reactions. nih.govresearchgate.net For this compound, the reaction can be performed selectively at the more reactive C-4 (bromo) position. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov
| Catalyst System | Substrates | Base | Solvent | Product Type | Yield |
| Pd(OAc)₂ / SPhos | 4-Bromo-1H-imidazole, Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 4-Aryl-1H-imidazole | Good to Excellent |
| Pd(PPh₃)₄ | 2-Bromoimidazole, Phenylboronic acid | Na₂CO₃ | DME | 2-Phenylimidazole | 95% |
| XPhosPdG2 / XPhos | 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, Arylboronic acid | K₂CO₃ | 1,4-Dioxane | C3-arylated pyrazolopyrimidinone | Good |
This table presents data from reactions with related haloazole compounds to illustrate typical conditions.
Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.org While less common for imidazoles compared to Suzuki coupling, the reaction can be applied to haloimidazoles like this compound. The reaction is catalyzed by palladium complexes and requires a base. researchgate.net Ionic liquids have been shown to be effective media for Heck reactions involving imidazolium (B1220033) salts, which can form N-heterocyclic carbene (NHC) complexes with palladium in situ. acs.orgnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a valuable method for introducing alkynyl moieties onto the imidazole ring. nih.govyoutube.com As with other cross-coupling reactions, the C-Br bond at the C-4 position of this compound would be expected to react preferentially.
Palladium-catalyzed cross-coupling reactions provide a versatile platform for the formation of various types of chemical bonds on the imidazole core.
C-C Bond Formation: As detailed above, Suzuki-Miyaura, Heck, and Sonogashira reactions are the primary methods for constructing new carbon-carbon bonds at the halogenated positions of the imidazole ring. mdpi.com
C-N Bond Formation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. bohrium.comnih.gov This reaction has been successfully applied to unprotected bromoimidazoles. nih.gov For this compound, this methodology allows for the introduction of a wide range of primary and secondary amines at the C-4 position. The choice of a bulky biarylphosphine ligand is often crucial for achieving high yields. beilstein-journals.orgmit.edu
C-O Bond Formation: The palladium-catalyzed coupling of aryl halides with alcohols and phenols, a variation of the Buchwald-Hartwig reaction, enables the synthesis of aryl ethers. mit.edu This method can be applied to this compound to form C-O bonds, although this transformation can be more challenging than C-N coupling. Specific ligand systems, such as those based on bulky, electron-rich phosphines, are often required to facilitate this process. researchgate.netnih.gov
C-S Bond Formation: Palladium catalysis is also effective for the formation of C-S bonds, typically by coupling aryl halides with thiols. rsc.org This allows for the synthesis of aryl thioethers from substrates like this compound. N-amido imidazolium salts have been employed as ligands in these palladium-catalyzed reactions, showing good activity. researchgate.net
Reaction Mechanisms and Intermediate Characterization
The mechanisms of the palladium-catalyzed cross-coupling reactions involving this compound generally follow well-established catalytic cycles.
The Suzuki-Miyaura reaction mechanism involves three key steps: nih.gov
Oxidative Addition: A Pd(0) complex reacts with the C-Br bond of the haloimidazole to form a Pd(II) intermediate. This is typically the rate-determining step.
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. yonedalabs.com
The Heck reaction follows a similar initial oxidative addition step. This is followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst.
In the Sonogashira coupling , the mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II) complex. wikipedia.org
For Buchwald-Hartwig C-N and C-O couplings , after the initial oxidative addition of the haloimidazole to the Pd(0) catalyst, the resulting Pd(II) complex coordinates with the amine or alcohol. Deprotonation by the base forms a palladium amide or alkoxide complex. Reductive elimination then yields the C-N or C-O linked product and regenerates the Pd(0) catalyst. nih.gov
The characterization of intermediates in these reactions is often challenging due to their transient nature. However, studies on related systems have identified key species. For example, in reactions involving imidazolium-based ionic liquids or N-heterocyclic carbene (NHC) ligands, stable palladium-NHC complexes have been isolated and characterized as active catalytic species or direct precursors to the active catalyst. acs.org The role of the N-methyl group in this compound is significant as it prevents the formation of bridging imidazolate complexes that can deactivate the palladium catalyst, a known issue with unprotected N-H imidazoles. acs.org
Computational Studies of Reaction Pathways
While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established within the field of computational chemistry. Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for exploring the potential energy surfaces of chemical reactions, providing insights into reaction mechanisms, transition states, and the stability of intermediates.
Theoretical investigations into the reactivity of similar heterocyclic systems often focus on several key aspects. For instance, the susceptibility of the imidazole ring to nucleophilic or electrophilic attack can be predicted by calculating molecular electrostatic potential (MEP) maps and Fukui functions. These calculations would identify the most likely sites for reaction on the this compound molecule.
Furthermore, computational modeling can be employed to simulate specific reaction pathways, such as nucleophilic aromatic substitution (SNAr) at the bromine or chlorine-bearing carbons, or metal-catalyzed cross-coupling reactions. By calculating the activation energies and reaction enthalpies for various potential pathways, researchers can predict the most favorable reaction conditions and products.
Illustrative Data Table: Hypothetical DFT Calculation Results for a Nucleophilic Substitution Reaction
The following table represents the kind of data that would be generated from a computational study on a hypothetical reaction of this compound with a generic nucleophile (Nu-). This data is for illustrative purposes only, as specific experimental or computational results for this compound were not found.
| Reaction Pathway | Transition State (TS) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Substitution at C4 (Br replacement) | TS1 | 25.3 | -10.2 |
| Substitution at C5 (Cl replacement) | TS2 | 28.9 | -8.5 |
This is a hypothetical data table created for illustrative purposes.
Such a table would allow for a direct comparison of the energetic favorability of different reaction channels, guiding experimental efforts.
In situ Spectroscopic Monitoring of Transformations
Commonly employed techniques for such studies include Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy. These methods allow for the continuous tracking of the concentrations of reactants, intermediates, and products throughout the course of a reaction without the need for sampling and offline analysis.
For example, in situ FTIR spectroscopy can monitor the disappearance of vibrational bands associated with the starting material and the appearance of new bands corresponding to the product. This is particularly useful for tracking changes in functional groups. Similarly, in situ NMR spectroscopy can provide detailed structural information about all species in the reaction mixture, enabling the identification of short-lived intermediates that might be missed by conventional analytical methods.
Illustrative Data Table: Hypothetical In Situ NMR Monitoring Data
The table below illustrates the type of data that could be obtained from in situ1H NMR monitoring of a hypothetical reaction involving this compound. The data shows the change in the relative concentration of the starting material and a product over time.
| Time (minutes) | Relative Concentration of Starting Material (%) | Relative Concentration of Product (%) |
| 0 | 100 | 0 |
| 10 | 75 | 25 |
| 30 | 30 | 70 |
| 60 | 5 | 95 |
This is a hypothetical data table created for illustrative purposes.
By combining the insights from both computational studies and in situ spectroscopic monitoring, a comprehensive understanding of the chemical reactivity and mechanistic intricacies of this compound can be achieved. This knowledge is fundamental for its effective utilization in synthetic chemistry.
Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental information specifically for the compound This compound is not available in the public domain. Crafting a thorough, informative, and scientifically accurate article as per the requested detailed outline is contingent on the availability of specific data from high-resolution NMR spectroscopy, X-ray crystallography, and vibrational spectroscopy.
The strict requirement to focus solely on "this compound" and to populate the article with detailed research findings and data tables for each specified subsection cannot be met due to the absence of published crystal structures and specific spectroscopic analyses for this particular molecule.
Information on related imidazole derivatives and general principles of the requested analytical techniques is available. However, extrapolating from these related compounds would not adhere to the explicit instructions to focus solely on the specified molecule and would compromise the scientific accuracy of the article.
Therefore, it is not possible to generate the requested article with the required level of detail and scientific rigor at this time. The necessary experimental data for a comprehensive discussion of the following topics for this compound has not been found:
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 5 Chloro 1 Methyl 1h Imidazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C chemical shifts, coupling constants.
X-ray Crystallography for Solid-State Structure Determination
No crystallographic information file (CIF) or published crystal structure is available.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
No specific experimental FT-IR or Raman spectra with peak assignments for this compound are available in the searched literature.
Should peer-reviewed research containing this specific data become publicly available in the future, the generation of the requested article would be feasible.
Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry serves as a cornerstone in the structural elucidation of novel compounds, providing invaluable information for the confirmation of molecular formulas and offering deep insights into the fragmentation patterns of molecules under specific ionization conditions. For "4-Bromo-5-chloro-1-methyl-1H-imidazole" and its derivatives, mass spectrometric analysis is critical in verifying the presence and isotopic distribution of the halogen atoms and in understanding the stability and cleavage pathways of the substituted imidazole (B134444) ring.
High-resolution mass spectrometry (HRMS) is particularly instrumental in unequivocally determining the elemental composition of a molecule. The precise mass measurement afforded by HRMS allows for the calculation of a molecular formula with a high degree of confidence, which is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
The fragmentation of the imidazole ring typically proceeds through several characteristic pathways. These can include the loss of small neutral molecules such as HCN or CH3CN, and the cleavage of substituent groups from the ring. For "this compound," fragmentation would likely involve the loss of the methyl group, as well as the cleavage of the carbon-halogen bonds. The relative ease of cleavage of C-Br versus C-Cl bonds could also provide structural information.
To illustrate the expected mass spectral data for a related compound, consider the hypothetical fragmentation of "this compound." The molecular formula is C4H3BrClN2. Using the most abundant isotopes (12C, 1H, 79Br, 35Cl, 14N), the nominal molecular weight would be 208 amu.
Hypothetical Mass Spectrometry Data for this compound
| Fragment Ion (m/z) | Proposed Structure/Loss | Notes |
| 208/210/212 | [C4H3BrClN2]+ (Molecular Ion) | The isotopic pattern would confirm the presence of one bromine and one chlorine atom. |
| 193/195/197 | [C3HBrClN2]+ | Loss of the methyl radical (•CH3). |
| 129/131 | [C4H3ClN2]+ | Loss of a bromine radical (•Br). |
| 173 | [C4H3BrN2]+ | Loss of a chlorine radical (•Cl). |
| 82 | [C3H4N2]+• | Fragment corresponding to the methyl-imidazole cation radical after loss of Br and Cl. |
Computational and Theoretical Studies on 4 Bromo 5 Chloro 1 Methyl 1h Imidazole
Quantum Chemical Calculations (DFT, Ab initio)
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structure and properties at the electronic level. researchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a given molecule, providing detailed information about its electronic landscape. researchgate.net For a substituted imidazole (B134444) such as 4-bromo-5-chloro-1-methyl-1H-imidazole, these calculations can elucidate the effects of the halogen and methyl substituents on the imidazole ring's electronic properties.
The electronic structure of a molecule is described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. irjweb.comemerginginvestigators.org
Table 1: Representative HOMO-LUMO Data for Imidazole Derivatives (Theoretical Values)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Imidazole | -6.29 | 1.81 | 8.10 |
| 1-Methylimidazole (B24206) | -6.15 | 1.95 | 8.10 |
| 2-Chloroimidazole | -6.58 | 0.98 | 7.56 |
Note: The data in this table is illustrative and based on general trends for substituted imidazoles. Actual values for this compound would require specific calculations.
Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map of this compound would show regions of negative potential (electron-rich) and positive potential (electron-poor). The lone pair of electrons on the N3 nitrogen atom of the imidazole ring is expected to be a region of significant negative electrostatic potential, making it a likely site for protonation and interaction with electrophiles. The hydrogen atoms of the methyl group and the regions around the halogen atoms may exhibit positive or less negative potential.
Computational analysis of the parent imidazole molecule has shown that the nitrogen atoms carry a negative natural charge, indicating their basicity. nih.govresearchgate.net For this compound, the electron-withdrawing nature of the bromine and chlorine atoms would influence the charge distribution across the ring, likely making the adjacent carbon atoms more electropositive.
Prediction of Reactivity and Selectivity
Computational methods can predict the reactivity and selectivity of chemical reactions by analyzing various molecular properties.
Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For this compound, these calculations could pinpoint which of the ring atoms is most susceptible to a particular type of reaction. The presence of both bromo and chloro substituents raises interesting questions of regioselectivity in reactions such as cross-coupling or further halogenation.
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Tendency of electrons to escape |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |
Conformational Analysis and Tautomerism Studies
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. researchgate.net For this compound, the primary conformational flexibility would involve the rotation of the methyl group attached to the N1 nitrogen. While the barrier to rotation is expected to be relatively low, computational studies could identify the most stable conformation.
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. numberanalytics.com The parent imidazole molecule exhibits annular tautomerism, where a proton can reside on either of the two nitrogen atoms. nih.gov However, in this compound, the presence of the methyl group on the N1 nitrogen precludes this type of tautomerism. Therefore, it is expected to exist as a single tautomeric form. While less common, other forms of tautomerism, such as those involving the migration of a proton to a carbon atom to form a non-aromatic tautomer, are theoretically possible but likely to be energetically unfavorable. researchgate.net
Non-Linear Optical (NLO) Properties and Molecular Polarizability
Theoretical investigations into the NLO properties of organic molecules, including substituted imidazoles, are predominantly carried out using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method. These studies aim to elucidate the relationship between the molecular structure and the NLO response, which is crucial for designing novel materials for optoelectronic applications.
The key parameters calculated in these studies include the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These parameters quantify the response of a molecule to an external electric field. A high NLO response is often associated with molecules possessing significant charge asymmetry and extended π-conjugated systems that facilitate intramolecular charge transfer.
The molecular polarizability determines the linear optical properties of a material, while the hyperpolarizabilities are responsible for the non-linear optical effects. The first hyperpolarizability (β) is associated with second-order NLO phenomena such as second-harmonic generation (SHG), where light of a certain frequency is converted to light with double that frequency. The second hyperpolarizability (γ) governs third-order NLO effects.
A hypothetical computational study on this compound would involve optimizing its molecular geometry at a specific level of theory (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)). Following this, the electronic properties, including the dipole moment, polarizability, and hyperpolarizabilities, would be calculated. The results would typically be presented in tabular format, allowing for comparison with other molecules or with standard NLO materials like urea.
While no specific data tables for this compound can be presented due to the absence of published research, the table below illustrates the kind of data that would be generated from such a computational study, with placeholder values.
| Property | Symbol | Hypothetical Value (a.u.) |
| Dipole Moment | μ | [Value] |
| Mean Polarizability | α | [Value] |
| First Hyperpolarizability | β | [Value] |
| Second Hyperpolarizability | γ | [Value] |
It is important to reiterate that the above table is for illustrative purposes only and does not represent actual calculated data for this compound. The actual values would be dependent on the specific computational methodology employed. The findings from such a study would be instrumental in predicting the potential of this compound for use in NLO devices and in guiding the synthesis of new imidazole-based materials with tailored optical properties.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Building Block in Complex Organic Synthesis
As a stable, yet reactive molecule, 4-Bromo-5-chloro-1-methyl-1H-imidazole is an ideal starting point for constructing intricate molecular architectures. Its utility stems from the ability to leverage the distinct chemical properties of the carbon-bromine and carbon-chlorine bonds.
The primary application of this compound in organic synthesis is as a precursor to imidazole (B134444) derivatives with multiple, diverse substituents. The bromo and chloro groups act as synthetic handles that can be replaced by other functional groups through various cross-coupling and substitution reactions. The differing reactivity of the C-Br and C-Cl bonds (the C-Br bond is generally more reactive in transition-metal-catalyzed cross-coupling reactions) allows for selective, stepwise functionalization.
For instance, a Suzuki or Stille coupling reaction could be performed selectively at the more reactive 4-position (bromo), leaving the 5-position (chloro) intact for a subsequent, different transformation. This sequential approach is a powerful strategy for the controlled synthesis of tetra-substituted imidazoles, which are important scaffolds in medicinal chemistry and materials science. nih.gov
Table 1: Potential Selective Functionalization Reactions
| Position | Halogen | Potential Reaction Types | Example Reagents |
|---|---|---|---|
| C4 | Bromo | Suzuki Coupling, Stille Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, Lithiation/Grignard Formation | Arylboronic acids, Organostannanes, Terminal alkynes, Amines, n-Butyllithium |
This stepwise functionalization allows for the creation of a library of complex heterocycles from a single, readily accessible starting material.
Beyond creating substituted imidazoles, this compound facilitates the synthesis of larger molecules containing the imidazole unit. The halogen atoms provide anchor points for connecting the imidazole ring to other molecular fragments, including other heterocyclic systems, aliphatic chains, or aromatic structures. This capability is crucial for developing molecules with multiple functional domains, such as linkers in bioconjugation or components of pharmacologically active compounds. nih.gov The imidazole core itself can impart desirable properties to the final molecule, including hydrogen bonding capabilities and coordination sites for metal ions. ontosight.ai
Ligand Design and Application in Catalysis
The imidazole scaffold is central to the design of N-heterocyclic carbene (NHC) ligands, which have revolutionized the field of catalysis. This compound is a potential precursor for a specific class of NHC ligands where the "backbone" (the C4 and C5 positions) is functionalized with halogen atoms. These substituents can sterically and electronically tune the properties of the resulting metal-NHC complex, influencing its stability, solubility, and catalytic activity.
In asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule, the design of the chiral ligand is paramount. While this compound is not itself chiral, it can be elaborated into chiral ligands. nih.govmdpi.comresearchgate.net For example, one of the halogen atoms could be replaced with a chiral group, which would then create a chiral environment around the metal center in a catalytic complex. mdpi.com The remaining halogen could be used to further modify the ligand structure or attach it to a solid support. The electronic influence of the halogens can also affect the enantioselectivity of a catalytic reaction by modifying the electronic properties of the metal center. nih.gov
Metal complexes derived from imidazole-based ligands are powerful catalysts for a variety of chemical transformations. NHC-ruthenium complexes, for example, are famous for their activity in olefin metathesis, while NHC-palladium complexes are widely used in cross-coupling reactions. By starting with this compound, one could synthesize NHC ligands with specific halogen substitutions. These halogens could influence the catalyst's performance by:
Steric Tuning: Modifying the size and shape of the ligand to control access to the metal center.
Electronic Tuning: Withdrawing electron density from the metal, which can alter its reactivity and stability.
Immobilization: Providing a reactive site (the remaining halogen) to anchor the catalyst to a solid support, facilitating its separation and reuse in heterogeneous catalysis.
Table 2: Potential Catalytic Applications of Derived Ligands
| Catalytic Reaction | Common Metal Center | Role of Imidazole-Derived Ligand |
|---|---|---|
| Olefin Metathesis | Ruthenium (Ru) | Forms stable, highly active NHC complexes (e.g., Grubbs-type catalysts). |
| Cross-Coupling (Suzuki, Heck) | Palladium (Pd) | Acts as a supporting ligand to stabilize the metal center and facilitate the catalytic cycle. |
| Polymerization | Nickel (Ni), Palladium (Pd) | Controls polymer chain growth and structure. |
Functional Materials Incorporating Imidazole Scaffolds
The imidazole ring is a valuable component in the design of advanced functional materials due to its aromaticity, thermal stability, and ability to coordinate with metal ions. The halogen atoms on this compound serve as versatile handles for incorporating this scaffold into larger material structures.
Potential applications in materials science include:
Polymers and Coatings: The di-halogenated imidazole can be used as a monomer or cross-linking agent in polymerization reactions to create materials with enhanced thermal stability, flame retardancy (due to the halogen content), and specific conductivity properties.
Ionic Liquids: N-alkylated imidazoles are the basis for many common ionic liquids. Further functionalization at the C4 and C5 positions can be used to fine-tune properties such as melting point, viscosity, and solubility for specific applications, like electrolytes in batteries or specialized solvents.
Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms can coordinate to metal ions to form porous, crystalline structures known as MOFs. By first functionalizing the bromo or chloro positions with linker groups (like carboxylic acids), this compound could be used to build novel MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis. lookchem.com
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
There is no available research data or published literature that details the use of this compound in the development of Organic Light-Emitting Diodes (OLEDs) or other optoelectronic materials. The potential of this specific compound as a precursor for luminescent materials, charge-transport layers, or host materials in OLED devices has not been reported.
Ionic Liquids and Porous Materials
The synthesis or application of ionic liquids or porous materials derived from this compound is not described in the current scientific literature. Imidazole-based compounds are foundational to many ionic liquids; however, the specific utility of this di-halogenated N-methylimidazole for such purposes remains undocumented.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
There are no scientific reports or patents indicating the use of this compound as a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs). The potential for this molecule to coordinate with metal ions to form extended network structures has not been explored in published research.
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes for Highly Functionalized Analogues
The development of efficient and regioselective synthetic methodologies is crucial for unlocking the full potential of 4-bromo-5-chloro-1-methyl-1H-imidazole as a building block. Current research is geared towards creating a diverse library of its analogues with tailored functionalities.
Transition-metal-catalyzed cross-coupling reactions are a key area of exploration. wikipedia.org Building on established protocols for other dihaloazoles, researchers are investigating catalyst-controlled regioselective Suzuki-Miyaura couplings. scispace.comacs.org This would allow for the selective functionalization at either the C4-bromo or C5-chloro position by carefully choosing the palladium catalyst and reaction conditions. Such control is pivotal for the modular synthesis of complex molecules. acs.org For instance, different palladium catalysts can be employed to selectively couple aryl-, heteroaryl-, cyclopropyl-, and vinylboronic acids at one of the halogenated sites, paving the way for diverse molecular architectures. acs.org
Another promising avenue is the direct C-H functionalization of the imidazole (B134444) core. Nickel-catalyzed C-H arylation and alkenylation have been successfully applied to N-methyl imidazoles, offering a more atom-economical approach to introducing new substituents. nih.govrsc.org Adapting these methods for this compound could lead to the direct introduction of aryl or vinyl groups at the C2 position, further expanding its synthetic utility. A patent has been filed for a synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives, which involves condensation, bromination, and debromination steps, indicating commercial interest in related structures. google.com
| Synthetic Strategy | Potential Functionalization | Key Advantages |
| Suzuki-Miyaura Coupling | Selective arylation or vinylation at C4 or C5 | High regioselectivity, broad substrate scope |
| Nickel-Catalyzed C-H Activation | Arylation or alkenylation at C2 | Atom economy, direct functionalization |
| Patented Amide Synthesis | Carboxylic acid amide derivatives at C5 | Potential for large-scale production, mild conditions |
Exploration of Unconventional Reactivity Patterns
The presence of two different halogen atoms on the imidazole ring of this compound opens up possibilities for unconventional reactivity. One such area of interest is the "halogen dance" reaction, a base-induced migration of a halogen atom. While not yet reported for this specific compound, similar long-range halogen dance reactions have been observed in other 4,5-dihalogenated heterocyclic systems. nih.gov Inducing such a rearrangement could provide access to novel, thermodynamically favored isomers that are not accessible through direct synthesis.
Furthermore, the differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, site-selective transformations. Generally, a C-Br bond is more reactive than a C-Cl bond in palladium-catalyzed cross-coupling reactions. This inherent difference can be leveraged to perform a stepwise functionalization, first at the C4 position (bromine) and subsequently at the C5 position (chlorine), to construct highly complex and unsymmetrically substituted imidazoles. The development of chemoselective metal-catalyzed reactions that can differentiate between the two halogen atoms is an active area of research. beilstein-journals.org
Integration into Hybrid Materials and Nanostructures
The unique structural and electronic features of this compound make it an attractive building block for advanced materials. Its imidazole core can act as a linker in the formation of Metal-Organic Frameworks (MOFs). alfa-chemistry.com The nitrogen atoms of the imidazole ring can coordinate with metal ions, and the bromo and chloro substituents can be further functionalized to tune the porosity, surface area, and chemical stability of the resulting MOF. alfa-chemistry.comrsc.orgrsc.org Such imidazole-based MOFs are being explored for applications in gas separation, catalysis, and drug delivery. alfa-chemistry.com
Moreover, this compound and its derivatives can be used to functionalize nanostructures, such as carbon nanotubes and graphene oxide. nih.govresearchgate.netdovepress.com Covalent attachment of imidazole derivatives to the surface of these nanomaterials can enhance their properties and introduce new functionalities. nih.govresearchgate.netdovepress.com For example, imidazole-functionalized porous graphene oxide nanosheets have been decorated with palladium nanoparticles to create novel nanocatalysts. acs.org The integration of this compound into such systems could lead to the development of new hybrid materials with applications in catalysis, sensing, and electronics.
| Material Type | Role of Imidazole Derivative | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Linker/Building Block | Gas separation, catalysis, drug delivery |
| Carbon Nanotubes | Surface Functionalization | Enhanced antitumoral effects, drug delivery |
| Graphene Oxide Nanosheets | Ligand for Nanoparticles | Advanced nanocatalysts, sensors |
Advanced Computational Methodologies for Predictive Design
Computational modeling is becoming an indispensable tool in predicting the properties and reactivity of novel compounds. lmu.edu.ng Density Functional Theory (DFT) is being employed to study the electronic structure, reactivity descriptors, and potential reaction mechanisms of substituted imidazoles. researchgate.netresearchgate.netrsc.org For this compound, DFT calculations can predict the relative reactivity of the C-Br and C-Cl bonds, guide the selection of catalysts for selective functionalization, and elucidate the mechanisms of unconventional reactions.
Molecular dynamics (MD) simulations can be used to model the interaction of this compound with other molecules and materials. researchgate.netresearchgate.net For instance, MD simulations can predict how derivatives of this compound would self-assemble or interact with the surfaces of nanostructures. researchgate.netresearchgate.net This predictive power can accelerate the design of new hybrid materials and MOFs with desired properties. By combining computational screening with experimental validation, researchers can more efficiently explore the vast chemical space of functionalized analogues and their potential applications. nih.gov
| Computational Method | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, reactivity, reaction mechanisms | Catalyst selection, understanding reaction outcomes |
| Molecular Dynamics (MD) | Self-assembly, surface interactions | Design of hybrid materials and MOFs |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity | Guiding the synthesis of bioactive compounds |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-5-chloro-1-methyl-1H-imidazole, and how can reaction yields be improved?
- Methodology : The synthesis typically involves halogenation and alkylation steps. For example, bromination of a precursor imidazole derivative using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) can achieve regioselectivity. Chlorination may employ POCl₃ or SOCl₂. Methylation at the 1-position is often achieved via alkyl halides (e.g., methyl iodide) in the presence of a base like K₂CO₃. Yield optimization requires monitoring reaction time, stoichiometry, and temperature. For instance, reducing reaction time for halogenation steps minimizes decomposition, while excess methylating agents improve substitution efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- FTIR : Identify functional groups via peaks such as C-Br (~590 cm⁻¹), C-Cl (~745 cm⁻¹), and C=N (1610–1617 cm⁻¹) stretching vibrations .
- ¹H/¹³C NMR : Confirm substitution patterns. For example, the methyl group at the 1-position appears as a singlet at δ ~3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on adjacent halogens .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z ~222.12 for C₅H₅BrClN₂) and detect fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of halogenated imidazoles?
- Methodology : Use programs like SHELXL for small-molecule refinement and ORTEP-3 for visualizing thermal ellipsoids. Halogen atoms (Br/Cl) generate strong electron density peaks, aiding in precise localization. For example, SHELXL’s dual-space recycling algorithm improves heavy-atom phasing, critical for resolving disordered halogen positions in crystal lattices. Crystallographic data should be cross-validated with spectroscopic results to confirm bond lengths and angles .
Q. How should researchers analyze contradictory data between NMR and mass spectrometry during characterization?
- Methodology :
- Step 1 : Verify sample purity via HPLC or TLC (Rf ~0.65–0.83 for similar imidazoles ).
- Step 2 : Reconcile NMR integration errors (e.g., overlapping peaks) using 2D techniques like COSY or HSQC.
- Step 3 : Confirm isotopic patterns in MS to rule out adducts or contaminants. For example, bromine’s 1:1 isotopic ratio (⁷⁹Br/⁸¹Br) should appear as a doublet in MS .
Q. What strategies are used to study structure-activity relationships (SAR) for halogenated imidazoles in drug discovery?
- Methodology :
- Computational Docking : Use tools like AutoDock to model interactions with target proteins (e.g., EGFR). Halogens often enhance binding via hydrophobic interactions or halogen bonding .
- Bioisosteric Replacement : Compare 4-Bromo-5-chloro derivatives with fluoro or iodo analogs to assess electronic effects on activity .
- ADMET Analysis : Evaluate pharmacokinetics (e.g., logP, solubility) using software like SwissADME to correlate halogen placement with metabolic stability .
Q. How can purification methods be optimized to minimize by-products in halogenated imidazole synthesis?
- Methodology :
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., hexane/EtOAc 8:2 → 6:4) to separate bromo and chloro regioisomers.
- Recrystallization : Select solvents (e.g., ethanol/water) that exploit differential solubility of halogenated by-products.
- HPLC-PDA : Monitor fractions at λ = 254 nm to detect halogen-specific UV absorption .
Q. What computational tools assist in predicting the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model transition states for Suzuki-Miyaura couplings. Bromine’s lower electronegativity vs. chlorine may favor selective C-Br bond activation .
- Retrosynthesis Software : Platforms like Pistachio or Reaxys propose synthetic pathways using halogenated imidazoles as intermediates. For example, bromine can act as a leaving group in Pd-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
